molecular formula C23H21N3O3S B11450860 2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide

2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11450860
M. Wt: 419.5 g/mol
InChI Key: QYYTZYIGLPRCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thienopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, dimethylformamide, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and activity at different biological sites .

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H21N3O3S/c1-14-4-6-17(7-5-14)24-20(27)13-25-19-8-9-30-21(19)22(28)26(23(25)29)18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3,(H,24,27)

InChI Key

QYYTZYIGLPRCMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC(=C4)C)C)SC=C3

Origin of Product

United States

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